molecular formula C23H17ClN2S2 B2623387 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine CAS No. 303147-11-7

4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine

Cat. No.: B2623387
CAS No.: 303147-11-7
M. Wt: 420.97
InChI Key: VMTMYEOMJCARBF-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 4-chlorophenylsulfanylmethyl group at position 4, a phenyl group at position 2, and a phenylsulfanyl group at position 5.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2S2/c24-18-11-13-20(14-12-18)27-16-19-15-22(28-21-9-5-2-6-10-21)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTMYEOMJCARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-(4-chlorophenylthio)methylbenzene. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group under specific conditions.

    Substitution: The chlorophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyrimidine groups. These interactions can modulate biological pathways, leading to various effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name (CAS or Key Identifier) Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight Notable Features/Applications
Target Compound 4: (4-Cl-Ph)SCH2; 2: Ph; 6: PhS C24H18ClN2S2 449.04* High sulfur content for potential H-bonding
4-[(4-Cl-Ph)Sulfanyl]-6-[(MeSO2)Me]-2-Ph-pyrimidine [2] 4: (4-Cl-Ph)S; 6: (MeSO2)Me; 2: Ph C18H15ClN2O2S2 390.90 Polar methylsulfonyl group enhances solubility
4-[(4-Cl-Bz)SCH2]-6-(4-Cl-PhS)-2-(2-Pyridinyl)pyrimidine [7] 4: (4-Cl-Bz)SCH2; 6: (4-Cl-Ph)S; 2: 2-pyridinyl C23H17Cl2N3S2 486.43 Pyridinyl group may improve metal coordination
4-(4-Cl-Ph)-6-(MeS)-pyrimidin-2-amine [8] 4: (4-Cl-Ph); 6: MeS; 2: NH2 C11H10ClN3S 267.73 Amine group enables nucleophilic reactivity
4-Cl-6-[(4-F-Ph)S]-pyrimidin-2-amine [10] 4: Cl; 6: (4-F-Ph)S; 2: NH2 C10H7ClFN3S 255.70 Fluorine substitution alters electronic properties
4-(MeSCH2)-2-Ph-6-[3-(CF3)PhS]pyrimidine [11] 4: MeSCH2; 2: Ph; 6: 3-(CF3)PhS C20H16F3N2S2 429.48 Trifluoromethyl enhances lipophilicity

*Molecular weight calculated based on formula; exact mass may vary.

Substituent-Driven Functional Differences

  • Sulfur vs. This difference could influence solubility and crystal packing .
  • Aromatic vs. Heteroaromatic Substituents : The pyridinyl group in introduces a nitrogen heterocycle, enabling coordination with transition metals or participation in π-π interactions, unlike the purely phenyl-substituted target compound.

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s sulfur atoms may participate in weaker C–H···S interactions compared to stronger O/N–H···S bonds seen in sulfonamide derivatives .
  • Structural analyses of analogues (e.g., ) often employ SHELX and ORTEP-3 software for crystallographic refinement , suggesting similar methodologies could elucidate the target’s crystal structure.

Biological Activity

The compound 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine , with CAS number 306980-41-6, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN3SC_{22}H_{22}ClN_3S with a molecular weight of approximately 395.95 g/mol. The compound features a pyrimidine core substituted with chlorophenyl and phenylsulfanyl groups, which may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : Some studies suggest that derivatives of this compound could possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with protein synthesis.
  • Anticancer Properties : The presence of multiple aromatic rings in its structure may contribute to anticancer activity by interacting with DNA or inhibiting specific enzymes involved in cancer cell proliferation.
  • Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of certain enzymes such as kinases or phosphatases, which are critical in various signaling pathways associated with diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of kinase activity

Case Studies and Research Findings

  • Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects due to its structural characteristics .
  • Cancer Research : In vitro studies have indicated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, a compound with a similar framework was found to activate caspase pathways leading to programmed cell death .
  • Enzyme Inhibition Studies : Preliminary research has shown that compounds bearing the sulfanyl group can act as effective inhibitors for specific kinases involved in tumor progression, highlighting the potential for therapeutic applications in cancer treatment .

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